molecular formula C15H18N4O B3809243 2-ethyl-N-(1-methyl-2-pyridin-4-ylethyl)pyrimidine-5-carboxamide

2-ethyl-N-(1-methyl-2-pyridin-4-ylethyl)pyrimidine-5-carboxamide

Cat. No.: B3809243
M. Wt: 270.33 g/mol
InChI Key: OJWOGJHQNSVEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETP-46464 is a pyrimidine-based small molecule inhibitor that has shown potential in the treatment of various cancers. It was developed by Eisai Inc. and is currently in preclinical trials. ETP-46464 works by inhibiting the activity of a protein called MTH1, which is involved in the maintenance of cellular nucleotide pools. By inhibiting MTH1, ETP-46464 disrupts the balance of nucleotides in cancer cells, leading to their death.

Mechanism of Action

The mechanism of action of ETP-46464 involves the inhibition of MTH1, a protein that is involved in the maintenance of cellular nucleotide pools. MTH1 is overexpressed in many cancers and is essential for the survival of cancer cells. By inhibiting MTH1, ETP-46464 disrupts the balance of nucleotides in cancer cells, leading to their death.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of MTH1, leading to the accumulation of oxidized nucleotides and DNA damage. This, in turn, leads to the activation of DNA damage response pathways and the induction of apoptosis. ETP-46464 also disrupts the redox balance of cancer cells, leading to oxidative stress and further DNA damage.

Advantages and Limitations for Lab Experiments

One of the advantages of ETP-46464 is its specificity for MTH1, which makes it an attractive target for cancer therapy. It has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of ETP-46464 is its poor solubility, which can make it difficult to administer in animal models. It also has a short half-life, which may limit its effectiveness in clinical trials.

Future Directions

There are several future directions for the development of ETP-46464. One area of focus is the optimization of its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in clinical trials. Another direction is the identification of biomarkers that can predict the response of cancer cells to ETP-46464. This can help to identify patients who are most likely to benefit from treatment with ETP-46464. Finally, there is also potential for the combination of ETP-46464 with other cancer therapies, such as chemotherapy or immunotherapy, to improve its effectiveness in the treatment of cancer.

Scientific Research Applications

ETP-46464 has been extensively studied in preclinical trials for its potential in the treatment of various cancers, including lung cancer, colorectal cancer, and pancreatic cancer. In vitro studies have shown that ETP-46464 is effective in inhibiting the growth of cancer cells and inducing apoptosis. In vivo studies have also demonstrated its efficacy in reducing tumor growth and improving survival rates in animal models.

Properties

IUPAC Name

2-ethyl-N-(1-pyridin-4-ylpropan-2-yl)pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-3-14-17-9-13(10-18-14)15(20)19-11(2)8-12-4-6-16-7-5-12/h4-7,9-11H,3,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWOGJHQNSVEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NC(C)CC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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